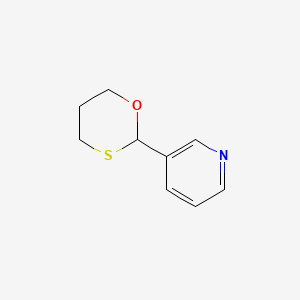

3-(1,3-oxathian-2-yl)pyridine

Description

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds are a vast and fundamentally important class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. thieme-connect.com These heteroatoms, most commonly nitrogen, oxygen, or sulfur, confer unique physical and chemical properties upon the molecule compared to their carbocyclic counterparts. thieme-connect.comoup.com Their structural diversity is immense, and they are ubiquitous in nature, forming the core scaffolds of countless natural products, including alkaloids, vitamins like riboflavin (B1680620) (vitamin B2) and nicotinamide (B372718) (vitamin B3), and the building blocks of life such as DNA and chlorophyll. oup.com

In modern chemistry, the importance of heterocycles cannot be overstated. They are crucial building blocks in the synthesis of a wide array of functional materials, agrochemicals, and, most notably, pharmaceuticals. thieme-connect.comresearchgate.net It is estimated that over 90% of new drugs incorporate a heterocyclic motif, highlighting their critical role in drug discovery and development. chemicalbook.com The presence of heteroatoms allows for specific interactions with biological targets, such as enzymes and receptors, making them indispensable in the design of therapeutic agents for a multitude of diseases. chemicalbook.comnih.gov

The Pyridine (B92270) and 1,3-Oxathiane (B1222684) Moieties in Chemical Research

The two constituent rings of 3-(1,3-oxathian-2-yl)pyridine are themselves subjects of extensive research.

The pyridine moiety is a six-membered aromatic heterocycle containing one nitrogen atom. Structurally related to benzene (B151609), the nitrogen atom imparts distinct electronic properties, including basicity and an ability to form hydrogen bonds. organic-chemistry.org This makes the pyridine scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to optimize parameters like solubility and bioavailability. organic-chemistry.orgmdpi.com It is a key component in numerous natural products and FDA-approved drugs. organic-chemistry.org

The 1,3-oxathiane moiety is a six-membered saturated heterocycle containing one oxygen and one sulfur atom at positions 1 and 3, respectively. As a cyclic thioacetal, it is most commonly formed by the reaction of an aldehyde or ketone with 3-mercapto-1-propanol (B27887). researchgate.netnih.govmedchemexpress.com This functionality makes it a robust protecting group for carbonyl compounds in multi-step syntheses. Beyond this role, 1,3-oxathianes are studied for their own interesting structural features, conformational behavior (typically a chair conformation), and as chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov

Overview of this compound within Synthetic and Mechanistic Contexts

Synthetic Context: The synthesis of this compound is achieved through a well-established chemical reaction: the acid-catalyzed condensation of 3-pyridinecarboxaldehyde (B140518) with 3-mercapto-1-propanol. oup.comnih.gov In this reaction, the sulfur atom of the mercapto-alcohol first attacks the protonated carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization by the hydroxyl group, followed by the elimination of a water molecule, yields the stable six-membered 1,3-oxathiane ring. oup.com This method is a standard procedure for the formation of 2-substituted 1,3-oxathianes. researchgate.net The required starting materials, 3-pyridinecarboxaldehyde and 3-mercapto-1-propanol, are readily available. chemicalbook.comsigmaaldrich.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NOS |

| Molar Mass | 181.26 g/mol |

| Appearance | Expected to be an oil or low-melting solid |

| Structure | A pyridine ring linked at the 3-position to the 2-position of a 1,3-oxathiane ring |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Overview of Constituent Moieties

| Moiety | Key Features | Significance in Chemistry |

| Pyridine | Six-membered aromatic ring with one nitrogen atom. Basic, polar, and capable of hydrogen bonding. organic-chemistry.org | A foundational building block in pharmaceuticals and natural products; used to enhance solubility and bioavailability. organic-chemistry.orgmdpi.com |

| 1,3-Oxathiane | Six-membered saturated ring with oxygen and sulfur at positions 1 and 3. A cyclic thioacetal. researchgate.net | Used as a protective group for aldehydes, in asymmetric synthesis, and as a stable heterocyclic scaffold. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

3-(1,3-oxathian-2-yl)pyridine |

InChI |

InChI=1S/C9H11NOS/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7,9H,2,5-6H2 |

InChI Key |

IQVZEXVCOKLIID-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(SC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis

Solid-State Structural Studies

X-ray Crystallography of Oxathiane-Pyridine Systems

Due to the absence of specific X-ray crystallographic data for 3-(1,3-oxathian-2-yl)pyridine in the available literature, the structural analysis presented herein is based on its close analogue, 2-(pyridin-2-yl)-1,3-oxathiane. This analogue provides a valuable model for understanding the fundamental geometric parameters and intermolecular forces that are likely to govern the crystal structure of the title compound.

The molecular structure of 2-(pyridin-2-yl)-1,3-oxathiane, determined by single-crystal X-ray diffraction, reveals key details about its bond lengths and angles. The 1,3-oxathiane (B1222684) ring adopts a chair conformation, which is the expected and most stable arrangement for such six-membered heterocyclic systems. nih.govnih.gov The pyridine (B92270) ring is connected to the oxathiane ring at the C2 position.

Selected bond lengths and angles for 2-(pyridin-2-yl)-1,3-oxathiane are presented in the table below. These values are typical for C-S, C-O, and C-N bonds and are consistent with the established geometries of similar heterocyclic compounds. The C-S bond lengths are, as expected, longer than the C-O bonds, reflecting the larger atomic radius of sulfur compared to oxygen.

| Bond | Length (Å) |

|---|---|

| S1—C2 | 1.8174(15) |

| S1—C1 | 1.8307(14) |

| O1—C1 | 1.4168(16) |

| O1—C4 | 1.4386(17) |

| N1—C9 | 1.3407(19) |

| Angle | Degree (°) |

|---|---|

| C2—S1—C1 | 96.88(7) |

| C1—O1—C4 | 112.58(10) |

| O1—C1—S1 | 113.10(9) |

| N1—C5—C1 | 116.09(13) |

There is no information available in the searched literature regarding the determination of the absolute configuration of chiral analogues of this compound. The synthesis of chiral 1,3-oxathiane derivatives is a topic of interest in stereochemistry, often employing chiral auxiliaries or stereoselective synthetic methods. semanticscholar.org The determination of the absolute configuration of such chiral molecules would typically be achieved through techniques such as X-ray crystallography of a single crystal containing the chiral molecule, often as a derivative with a known absolute configuration, or through the use of chiral chromatography and spectroscopic methods like circular dichroism.

Conformational Analysis of the 1,3-Oxathiane Ring

Chair Conformation Preferences in 1,3-Oxathianes

The 1,3-oxathiane ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional strain. nih.govamanote.com In the case of 2-substituted 1,3-oxathianes, the substituent (in this context, the pyridine ring) can occupy either an axial or an equatorial position. The preference for one position over the other is influenced by steric hindrance. Generally, bulky substituents favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. amanote.com

In the crystal structure of 2-(pyridin-2-yl)-1,3-oxathiane, the pyridine group is in a position that results from the chair conformation of the oxathiane ring. nih.gov The specific orientation minimizes steric clash and is the most energetically favorable conformation in the solid state. For this compound, a similar preference for a chair conformation of the 1,3-oxathiane ring is expected.

Rotational Freedom about Inter-ring Bonds

A significant feature of the molecular structure of oxathiane-pyridine systems is the rotational freedom around the C-C single bond that connects the two rings. nih.govnih.gov This rotation allows the pyridine ring to adopt various orientations relative to the 1,3-oxathiane ring. The preferred orientation in the solid state is the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice.

Influence of Substituents on Ring Conformation

The 1,3-oxathiane ring predominantly exists in a chair conformation, which is the most stable arrangement. nih.govnih.gov The introduction of a substituent on a ring carbon, such as the 3-pyridyl group at the C2 position in this compound, leads to two possible chair conformers. These conformers differ in the orientation of the substituent, which can be either axial or equatorial.

The relative stability of these two conformers is largely dictated by steric interactions. An axial substituent experiences destabilizing steric hindrance from the two axial hydrogen atoms on the same side of the ring (at C4 and C6). msu.edu These interactions are known as 1,3-diaxial interactions. youtube.comchemistrysteps.com In contrast, an equatorial substituent points away from the ring, minimizing these steric clashes. msu.edu

| Substituent | A-Value (kcal/mol) | Reference for General Principle |

|---|---|---|

| -CH₃ (Methyl) | 1.7 | chemistrysteps.com |

| -CH₂CH₃ (Ethyl) | 1.8 | chemistrysteps.com |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | msu.edu |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | youtube.com |

| -C₆H₅ (Phenyl) | 3.0 | youtube.com |

Note: This table provides context for the magnitude of steric effects in six-membered rings. The 3-pyridyl group is expected to have an A-value comparable to or greater than the phenyl group.

Stereochemical Considerations

The stereochemistry of this compound is a critical aspect of its molecular identity, influencing its properties and interactions.

Chiral Centers and Enantiomeric Purity

The C2 carbon of the 1,3-oxathiane ring in this compound is a stereocenter (or chiral center). This is because it is bonded to four different groups: a hydrogen atom, the 3-pyridyl group, the ring oxygen atom (at position 1), and the ring sulfur atom (at position 3).

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (R)-3-(1,3-oxathian-2-yl)pyridine and (S)-3-(1,3-oxathian-2-yl)pyridine. A 1:1 mixture of these enantiomers is known as a racemic mixture. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in excess of the other. This is a crucial parameter in fields such as medicinal chemistry, where different enantiomers can have vastly different biological activities.

Diastereoselectivity in Synthetic Transformations

If additional substituents are introduced onto the 1,3-oxathiane ring of this compound, new stereocenters can be created. A molecule with two or more stereocenters can exist as diastereomers, which are stereoisomers that are not mirror images of each other.

During a chemical reaction that forms a new stereocenter on the ring, the existing chiral center at C2 can influence the stereochemical outcome. This phenomenon is known as diastereoselectivity. The 3-pyridyl group, preferentially occupying the equatorial position, can sterically direct an incoming reagent to attack from the less hindered face of the ring, leading to the preferential formation of one diastereomer over another. The level of diastereoselectivity achieved is a key consideration in the synthesis of complex, multi-substituted 1,3-oxathiane derivatives.

Epimerization Processes in Oxathiane Ring Systems

Epimerization is the process by which the configuration at one of several stereocenters in a molecule is inverted. In the context of this compound, the stereocenter at C2 is susceptible to epimerization under certain conditions.

The hydrogen atom attached to C2 is located between two heteroatoms, an oxygen and a sulfur. This makes it relatively acidic compared to a standard C-H bond. In the presence of a strong base, this proton can be abstracted to form a C2-carbanion intermediate. This carbanion is typically planar or rapidly inverting. Subsequent reprotonation can occur from either face, leading to a mixture of both (R) and (S) configurations at C2. If the starting material was enantiomerically pure, this process would lead to racemization. If other stereocenters are present in the molecule, this process would lead to the formation of an epimer, which is a specific type of diastereomer that differs in configuration at only one stereocenter. This potential for epimerization is an important factor to consider when designing synthetic routes or handling 2-substituted 1,3-oxathianes. researchgate.netacs.org

| Stereochemical Concept | Description | Relevance to this compound |

|---|---|---|

| Chirality | A molecule that is non-superimposable on its mirror image. | The C2 carbon is a chiral center, making the molecule chiral. |

| Enantiomers | A pair of non-superimposable mirror-image stereoisomers. | Exists as (R) and (S) enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Can be formed if additional stereocenters are introduced on the oxathiane ring. |

| Epimerization | Inversion of configuration at a single stereocenter in a molecule with multiple stereocenters. | Possible at the C2 position under acidic or basic conditions due to the acidity of the C2-H bond. researchgate.netacs.org |

Reactivity and Reaction Mechanisms of 3 1,3 Oxathian 2 Yl Pyridine

Reactivity of the 1,3-Oxathiane (B1222684) Moiety

The 1,3-oxathiane ring, a six-membered heterocycle containing sulfur and oxygen atoms, exhibits a range of reactivities primarily centered around the acetal (B89532) carbon (C2), the sulfur atom, and to a lesser extent, the other ring carbons.

Ring-Opening Reactions and Associated Mechanisms

The 1,3-oxathiane ring in 3-(1,3-oxathian-2-yl)pyridine can undergo ring-opening reactions under various conditions, most notably through acid-catalyzed hydrolysis or reductive cleavage.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the 1,3-oxathiane ring can be hydrolyzed to yield 3-mercapto-1-propanol (B27887) and pyridine-3-carbaldehyde. The mechanism proceeds via protonation of the oxygen atom, followed by nucleophilic attack of water and subsequent ring cleavage.

Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) can lead to the reductive opening of the 1,3-oxathiane ring. This reaction typically results in the formation of a thioether alcohol. The regioselectivity of the cleavage can be influenced by the nature of the reducing agent and the substitution pattern on the ring.

| Reaction Type | Reagents | Products | Mechanism Highlights |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Pyridine-3-carbaldehyde, 3-Mercapto-1-propanol | Protonation of ring oxygen, nucleophilic attack by water, ring cleavage. |

| Reductive Cleavage | LiAlH₄ | 3-((Pyridin-3-yl)methylthio)propan-1-ol | Hydride attack on the acetal carbon (C2). |

Transformations at the Sulfur Atom (e.g., Oxidation to Sulfoxides/Sulfones)

The sulfur atom in the 1,3-oxathiane ring is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. These transformations introduce a chiral center at the sulfur atom in the case of the sulfoxide.

Oxidation to Sulfoxide: The sulfide (B99878) can be selectively oxidized to a sulfoxide using a variety of oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction is typically carried out at low temperatures to prevent over-oxidation to the sulfone. The oxidation introduces a stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or harsher conditions, yields the corresponding sulfone.

| Transformation | Oxidizing Agent | Product | Key Features |

| Sulfide to Sulfoxide | m-CPBA, H₂O₂ | This compound 1-oxide | Creates a chiral sulfur center. |

| Sulfide/Sulfoxide to Sulfone | Excess m-CPBA, KMnO₄ | This compound 1,1-dioxide | Achiral sulfone product. |

Nucleophilic and Electrophilic Reactivity of Ring Carbons

The carbon atoms of the 1,3-oxathiane ring exhibit varying degrees of reactivity towards nucleophiles and electrophiles.

C2 (Acetal Carbon): The C2 carbon is the most electrophilic carbon in the 1,3-oxathiane ring due to its attachment to two heteroatoms (oxygen and sulfur). It is susceptible to nucleophilic attack, particularly after activation, for instance, by Lewis acids. This reactivity is fundamental to the ring-opening reactions discussed previously.

C4 and C6: These carbons, adjacent to the oxygen and sulfur atoms respectively, are less reactive than C2. They can potentially undergo deprotonation to form carbanions if a strong base is used, which could then react with electrophiles. However, this reactivity is generally low.

C5: The C5 carbon is the least reactive carbon in the ring towards both nucleophiles and electrophiles, behaving much like a typical methylene (B1212753) group in an alkane chain.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can occur. The 1,3-oxathian-2-yl substituent is considered to be a deactivating group. The directing effect of this substituent will influence the position of substitution.

The nitrogen atom deactivates the ortho (C2 and C4) and para (C6) positions towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is meta to the nitrogen and least deactivated. The 1,3-oxathian-2-yl group at the 3-position is also expected to direct incoming electrophiles primarily to the C5 position.

| Position of Attack | Stability of Intermediate | Expected Product |

| C2/C6 (ortho to N) | Highly destabilized by proximity to the electronegative nitrogen. | Minor or no product. |

| C4 (para to N) | Destabilized by resonance structures placing a positive charge adjacent to the nitrogen. | Minor or no product. |

| C5 (meta to N) | The intermediate carbocation is most stable as the positive charge is not placed on the carbon adjacent to the nitrogen. | Major product. |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, these positions are C2 and C4. For a successful SNAr reaction, a good leaving group (e.g., a halide) must be present at one of these positions.

If a leaving group were present at the C2 or C4 position of the pyridine ring, nucleophilic attack would be favored at that position. The 1,3-oxathian-2-yl group at the 3-position would have a minor electronic influence on the reaction's feasibility compared to the powerful directing effect of the ring nitrogen. Substitution at the C5 and C6 positions is generally not favored as it does not allow for the stabilization of the negative intermediate by the nitrogen atom.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound retains its characteristic Lewis basicity, a fundamental aspect of pyridine chemistry. The lone pair of electrons on the nitrogen is not involved in the aromatic π-system and is therefore available for donation to electrophiles and Lewis acids. This reactivity is central to many of the transformations the molecule undergoes.

Protonation and Lewis Acid Complexation:

The pyridine nitrogen readily undergoes protonation in the presence of acids to form the corresponding pyridinium (B92312) salt. This reaction significantly alters the electronic properties of the pyridine ring, further deactivating it towards electrophilic attack due to the newly introduced positive charge. Similarly, the nitrogen can coordinate with various Lewis acids.

Table 1: Reactivity of the Pyridine Nitrogen in this compound

| Reaction Type | Reagent/Condition | Product | Observations |

|---|---|---|---|

| Protonation | Strong Acid (e.g., HCl) | Pyridinium Salt | Alters electronic properties of the pyridine ring. |

| Lewis Acid Complexation | Lewis Acid (e.g., BF₃) | Lewis Acid Adduct | Can influence the reactivity of both the pyridine and oxathiane rings. |

The basicity of the nitrogen atom can be influenced by the electronic nature of the 1,3-oxathiane substituent. While the oxathiane ring is primarily an aliphatic, non-aromatic system, the electronegativity of the oxygen and sulfur atoms can exert a modest inductive effect on the pyridine ring, potentially modulating the electron density at the nitrogen atom.

Synergistic Reactivity in the Hybrid System

The true chemical character of this compound emerges from the combined influence of its two heterocyclic components. The proximity and connectivity of the pyridine and oxathiane rings allow for unique electronic and steric interactions that can lead to novel reaction pathways.

Interplay between the Pyridine and Oxathiane Rings

Substituents on the pyridine ring are known to regulate the electronic properties of the entire molecule. For instance, electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electron density at the nitrogen atom and across the aromatic system, which in turn can influence the reactivity of the adjacent oxathiane moiety.

Intramolecular Reaction Pathways

The spatial arrangement of the pyridine and oxathiane rings in this compound opens up the possibility of intramolecular reactions. These reactions are often facilitated by the close proximity of reactive centers in both rings, leading to the formation of new cyclic structures.

One potential intramolecular pathway is cyclization, which could be triggered by the activation of either the pyridine or the oxathiane ring. For example, palladium-catalyzed intramolecular C-H arylation has been shown to be a viable method for the synthesis of fused nitrogen-containing heterocycles from pyridine derivatives. While specific studies on this compound are limited, related systems suggest that such intramolecular cyclizations are plausible under appropriate catalytic conditions.

Mechanistic Studies and Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for predicting its chemical behavior and for designing new synthetic methodologies. While comprehensive mechanistic studies on this specific molecule are not extensively documented in the literature, insights can be drawn from related pyridine and oxathiane chemistries.

Elucidation of Specific Reaction Mechanisms

The reaction of pyridines with certain reagents can proceed through complex, multi-step mechanisms. For instance, the reaction of pyridine with trifluoromethyl-substituted ynones to form 1,3-oxazinopyridines is proposed to initiate with a nucleophilic attack of the pyridine nitrogen on the triple bond, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes further reaction and cyclization. While this example leads to an oxazine (B8389632) rather than an oxathiane, it highlights a potential mechanistic pathway involving the initial reactivity of the pyridine nitrogen followed by subsequent ring formation.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are invaluable for identifying transient species in solution. In studies of reactions involving pyridine derivatives, the formation of dearomatized intermediates, such as dihydropyridine (B1217469) derivatives, has been confirmed by ¹H and ¹¹B NMR spectroscopy in reactions mediated by borane (B79455) adducts. Although not specific to this compound, these findings demonstrate the feasibility of stabilizing and characterizing intermediates in pyridine reactions, which could be applied to future mechanistic investigations of this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 1,3-Oxathiane |

Computational and Theoretical Chemistry Studies

Conformational Energy Landscape Exploration

Torsion Angle Profile Analysis

The conformational flexibility of 3-(1,3-oxathian-2-yl)pyridine is largely defined by the rotation around the single bond connecting the C2 carbon of the oxathiane ring and the C3 carbon of the pyridine (B92270) ring. A torsion angle profile analysis, typically performed using quantum mechanical calculations, maps the potential energy of the molecule as a function of this dihedral angle, revealing the lowest energy conformations and the rotational energy barriers between them.

While a specific, detailed torsion angle profile for this compound is not extensively documented in the literature, analysis of structurally similar compounds provides significant insight. For the isomeric compound, 2-(pyridin-2-yl)-1,3-oxathiane, X-ray crystallography has determined a specific S—C—C—N torsion angle of 69.07° in the solid state. iucr.orgnih.gov This non-planar arrangement indicates that steric and electronic factors prevent free rotation, leading to a "locked" conformation in the crystal lattice. iucr.orgnih.gov The study also notes the potential for free rotation of the oxathiane ring about the C-C bond in other phases. iucr.orgnih.gov

Computational modeling on other substituted pyridyl systems suggests that the rotational barrier is significant and that the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) has a relatively minor impact on the preferred dihedral angle. For instance, DFT calculations on a series of 8(meso)-pyridyl-BODIPY compounds showed similar pyridyl-ring dihedral angles of 81°, 80°, and 82° for the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers, respectively. mdpi.com This suggests that the conformational preference is dominated by steric hindrance between the ortho-hydrogens of the pyridine ring and the hydrogens on the oxathiane ring, forcing a twisted, non-coplanar arrangement. Therefore, it is expected that the lowest energy conformation of this compound features a significantly twisted geometry to minimize these steric clashes.

| Compound | Torsion Angle | Value (°) | Method |

|---|---|---|---|

| 2-(Pyridin-2-yl)-1,3-oxathiane | S—C2—C(pyridyl)—N | 69.07 (14) | X-ray Diffraction |

Theoretical Studies on Reaction Mechanisms

Theoretical studies are crucial for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. The formation of this compound, typically via the acid-catalyzed reaction of 3-pyridinecarboxaldehyde (B140518) and 3-mercaptopropan-1-ol, serves as a prime candidate for such analysis.

The reaction to form the 1,3-oxathiane (B1222684) ring proceeds through a multi-step mechanism involving nucleophilic attack, proton transfers, and a final dehydration step. A transition state analysis, using methods like Density Functional Theory (DFT), would identify the high-energy structures that connect the reactants, intermediates, and products. For the formation of this compound, key transition states would include:

Hemithioacetal Formation: The transition state for the initial attack of the thiol group of 3-mercaptopropan-1-ol onto the protonated carbonyl carbon of 3-pyridinecarboxaldehyde.

Cyclization: The transition state for the intramolecular attack of the hydroxyl group onto the protonated carbon of the hemithioacetal, leading to the formation of the six-membered ring. This is often the rate-determining step. nih.gov

Dehydration: The transition state associated with the elimination of a water molecule from the protonated cyclic intermediate to yield the final product.

Computational studies on analogous reactions, such as A3 coupling or 1,4-oxathiin (B13834599) formation, confirm that DFT calculations can precisely model the geometries of these fleeting structures. nih.govscispace.com Such analyses reveal the bond-making and bond-breaking processes occurring at the peak of the energy barrier. scispace.com

Investigation of Electronic Effects

The chemical properties of this compound are governed by a complex interplay of electronic effects originating from both the heterocyclic rings.

The 1,3-oxathiane ring is a classic system for studying stereoelectronic interactions, particularly the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, contrary to what would be predicted by steric hindrance alone. This preference is explained by a stabilizing hyperconjugative interaction where a lone pair (n) on a heteroatom donates electron density into an adjacent anti-periplanar antibonding orbital (σ*).

In the 1,3-oxathiane ring, several anomeric interactions are at play. figshare.comacs.org The most significant are the donations from the lone pairs of the ring oxygen and sulfur atoms into the antibonding orbitals of adjacent C-H and C-X bonds. acs.org These n(X) → σ*(C-Y) interactions are strongest when the orbitals have an anti-periplanar (180°) arrangement, which stabilizes the chair conformation of the ring and influences bond lengths and angles. acs.org

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

|---|---|---|---|

| Endo-anomeric | Axial lone pair on Oxygen (nO) | C2-S antibonding orbital (σC-S) | Stabilizes the ring structure |

| Endo-anomeric | Lone pair on Sulfur (nS) | C2-O antibonding orbital (σC-O) | Stabilizes the ring structure |

| Exo-anomeric | Lone pair on Oxygen (nO) | C2-C(pyridyl) antibonding orbital (σC-C) | Influences rotational barrier and conformation of the pyridyl group |

| Hyperconjugation | Axial lone pair on Oxygen (nO) | Axial C6-H antibonding orbital (σC6-Hax) | Dominant interaction at C6, affects C-H bond properties acs.org |

The 3-pyridyl group attached at the C2 position exerts significant electronic influence on the 1,3-oxathiane ring through a combination of inductive and resonance effects. chemistrysteps.com

Inductive Effect (-I): The nitrogen atom in the pyridine ring is highly electronegative. This causes a withdrawal of electron density through the sigma bonds (the inductive effect) from the attached 1,3-oxathiane ring. pressbooks.pub This effect makes the entire molecule more electron-poor, with the most significant impact felt at the C2 carbon, increasing its electrophilicity.

Resonance Effect (-M): The resonance effect involves the delocalization of π-electrons between the pyridine ring and the substituent. For a substituent at the 3-position (meta), direct resonance delocalization involving the ring nitrogen and the attached group is not possible in the same way it is for 2- (ortho) or 4- (para) substituted pyridines. cdnsciencepub.com Therefore, the resonance effect of the 3-pyridyl group is considered weak.

| Substituent | Hammett Constant (σmeta) | Interpretation |

|---|---|---|

| 3-Pyridyl | +0.23 to +0.55 | Electron-withdrawing |

Applications As Synthetic Intermediates and Advanced Materials Precursors

Role in Complex Molecule Synthesis

In organic synthesis, 3-(1,3-oxathian-2-yl)pyridine is primarily regarded as a protected form of 3-pyridinecarboxaldehyde (B140518). The 1,3-oxathiane (B1222684) group functions as a stable cyclic thioacetal, masking the reactive aldehyde group. This protection strategy is fundamental in multi-step syntheses, allowing for chemical modifications on the pyridine (B92270) ring or other parts of a molecule without interference from the aldehyde functionality. The oxathiane can be readily removed under specific conditions to regenerate the aldehyde, which then serves as a versatile point for further chemical elaboration.

The primary role of this compound as a building block lies in its capacity to serve as a stable precursor to 3-pyridinecarboxaldehyde. This aldehyde is a key intermediate for introducing a formyl group or its derivatives onto a pyridine core, which is a structural motif present in numerous pharmaceuticals and functional materials.

The synthesis strategy involves using the protected form, this compound, to perform reactions that would otherwise be incompatible with a free aldehyde. Once the desired modifications are complete, the 1,3-oxathiane group is hydrolyzed, typically under acidic conditions or in the presence of reagents like N-chlorosuccinimide, to unveil the aldehyde. This deprotected aldehyde can then undergo a wide array of subsequent reactions to build molecular complexity and introduce diverse functional groups.

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Grignard Reaction | R-MgBr | Secondary Alcohol (-CH(OH)R) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) |

This two-stage approach—modification using the protected form followed by deprotection and further reaction—positions this compound as a key intermediate in the synthesis of poly-functionalized pyridine derivatives. mdpi.com

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. advancechemjournal.com In this context, this compound is recognized as the "synthetic equivalent" of the 3-pyridinecarboxaldehyde synthon. A synthon is an idealized fragment that may not be stable enough to use directly in a chemical reaction.

When designing the synthesis of a complex target molecule containing a pyridine-3-yl moiety with an oxygenated or carbon-substituted side chain at the 3-position, a key retrosynthetic disconnection often involves breaking the bond to this side chain. For example, a secondary alcohol can be disconnected via a Grignard-type reaction, leading back to an aldehyde and an organometallic reagent.

Retrosynthetic Path Example:

Target Molecule: A complex alcohol, such as (Pyridin-3-yl)(phenyl)methanol.

Retrosynthetic Disconnection (C-C bond): This disconnection suggests a reaction between 3-pyridinecarboxaldehyde and a phenyl Grignard reagent (PhMgBr).

Precursor Identification: While 3-pyridinecarboxaldehyde is the logical precursor, its direct use might be problematic in a multi-step synthesis where the aldehyde could react prematurely.

Synthetic Equivalent: this compound is chosen as the stable, practical starting material for the forward synthesis. It allows for the construction of other parts of the molecule before the phenyl group is added. The synthesis would proceed by deprotecting the oxathiane to reveal the aldehyde, followed by the planned Grignard reaction.

This strategic use of this compound simplifies the synthesis of complex molecules by masking a key reactive site until it is needed.

Nucleoside analogues, molecules that mimic natural nucleosides, are a cornerstone of antiviral therapy. A significant class of these drugs incorporates sulfur-containing heterocyclic rings in place of the natural ribose or deoxyribose sugar moiety. The most prominent examples are found in the 1,3-oxathiolane (B1218472) family (a five-membered ring), such as Lamivudine and Emtricitabine, which are potent reverse transcriptase inhibitors used in the treatment of HIV and HBV. beilstein-journals.orgnih.govgoogle.com

The synthesis of these analogues involves coupling an activated 1,3-oxathiolane derivative with a nucleobase. beilstein-journals.org Research has also extended to related six-membered rings, including the synthesis and biological evaluation of pyrimidine (B1678525) nucleoside analogues containing 1,4-oxathiane (B103149) rings. acs.orgmdpi.com These studies highlight the chemical and therapeutic interest in modifying the sugar component of nucleosides with sulfur-containing heterocycles.

While the 1,3-oxathiolane and 1,4-oxathiane cores are well-established in the design of bioactive nucleoside analogues, the direct incorporation of the 1,3-oxathiane ring system as a sugar mimic is less documented in prominent scientific literature. Nevertheless, the established success of related sulfur-containing heterocycles suggests that 1,3-oxathiane derivatives remain a potentially interesting, albeit less explored, scaffold for the development of novel nucleoside analogues. nih.gov

Coordination Chemistry and Ligand Design

The pyridine nucleus is a classic N-donor ligand in coordination chemistry, capable of forming stable complexes with a vast range of metal ions. wikipedia.org The introduction of substituents onto the pyridine ring can modulate its electronic properties or introduce secondary donor sites, leading to ligands with tailored functions.

The potential for a substituted pyridine to act as a bidentate (two-site) or polydentate ligand depends on the nature and position of the substituent. For a ligand to chelate a metal ion, the donor atoms must be positioned to form a stable 5- or 6-membered ring upon coordination.

In the case of the isomeric compound, 2-(pyridin-2-yl)-1,3-oxathiane, the pyridine nitrogen and the oxathiane sulfur atom are in a 1,2-relationship. This proximity allows the molecule to act as a bidentate N,S-ligand, forming a stable five-membered chelate ring with a metal center. nih.govnih.gov

However, for this compound, the nitrogen and sulfur atoms are too far apart to form a stable chelate ring. Coordination involving both atoms would result in a highly strained and thermodynamically unfavorable ring system. Consequently, this compound functions as a monodentate ligand , coordinating to metal centers exclusively through the lone pair of electrons on the pyridine nitrogen atom. The 1,3-oxathiane ring acts as a non-coordinating substituent.

The 1,3-oxathiane substituent, while not directly involved in coordination, can influence the properties of the resulting complex through steric effects. Its bulk may affect the packing of molecules in the crystal lattice or influence the accessibility of the metal center to other substrates.

| Metal Ion | Co-ligands | Example Complex Formula | Coordination Geometry |

| Co(II) | Thiocyanate (NCS⁻) | [Co(NCS)₂(L)₂] | Tetrahedral |

| Zn(II) | Thiocyanate (NCS⁻) | [Zn(NCS)₂(L)₂] | Tetrahedral |

| Ru(II) | p-cymene, Chloride (Cl⁻) | [Ru(p-cymene)(L)Cl₂] | Piano-stool |

| Pt(II) | Chloride (Cl⁻) | cis-[PtCl₂(L)₂] | Square Planar |

L represents the this compound ligand.

The synthesis of such complexes typically involves the reaction of a suitable metal salt or metal-ligand precursor with this compound in an appropriate solvent.

Photo-switchable Ligand Systems and Photoisomerization

The integration of photo-responsive moieties into ligand design is a key strategy for developing dynamic molecular systems that can be controlled by light. While direct studies on this compound are not extensively documented in publicly available research, the principles of photoisomerization in related pyridine-based ligands offer a strong basis for understanding its potential. For instance, the analogous compound, 2-(pyridin-2-yl)-1,3-oxathiane, has been investigated for its utility as a bidentate ligand in organometallic complexes. nih.gov

The specific substitution pattern on the pyridine ring significantly influences the electronic properties and coordination behavior of the ligand. For this compound, the meta-position of the oxathiane group relative to the pyridine nitrogen would result in different coordination geometries and electronic interactions with a metal center compared to the ortho-substituted analogue. While the fundamental principle of photo-induced isomerization would likely be retained, the energy required for the switch and the stability of the different isomers could be markedly different. Detailed photophysical studies on complexes of this compound would be necessary to fully elucidate its photo-switching capabilities.

| Feature | 2-(pyridin-2-yl)-1,3-oxathiane | This compound (Predicted) |

| Coordination | Bidentate (N, S or N, O) | Potentially monodentate (N) or bridging |

| Isomerization | Photo-induced S-to-O linkage isomerization | Photo-switching potential requires investigation |

| Key Property | Free rotation about C-C bond | Free rotation about C-C bond |

Self-Assembled Monolayer (SAM) Formation through Coordination

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. They are of immense interest for modifying surface properties and for the fabrication of nanoscale devices. The formation of SAMs can be driven by various interactions, including the coordination of molecules to a metal surface.

Pyridine-containing compounds are excellent candidates for SAM formation on surfaces like gold, platinum, and copper, owing to the strong coordinating ability of the pyridine nitrogen atom. For this compound, the pyridine nitrogen provides a primary anchoring point to a metal surface. The orientation of the molecule within the monolayer would be dictated by this interaction, as well as by intermolecular forces between adjacent molecules, such as van der Waals interactions involving the oxathiane and pyridine rings.

The presence of the 1,3-oxathiane group introduces additional functionality and structural complexity. The sulfur atom within the oxathiane ring could also potentially interact with certain metal surfaces, offering a secondary anchoring point or influencing the packing density and stability of the monolayer. The specific conformation of the oxathiane ring, which typically adopts a chair conformation, would further define the three-dimensional structure of the SAM. nih.gov

The ability to form well-ordered monolayers makes this compound a promising building block for functional surfaces. By modifying the pyridine or oxathiane rings with other functional groups, it would be possible to create SAMs with tailored chemical properties, such as hydrophobicity, biorecognition, or electronic conductivity. Furthermore, if the photo-switching properties discussed in the previous section are retained upon surface assembly, it could lead to the development of photo-responsive surfaces whose properties can be dynamically controlled with light.

| Component | Role in SAM Formation | Potential Impact |

| Pyridine Nitrogen | Primary coordination site to metal surfaces | Anchors molecule to the substrate |

| Oxathiane Ring | Influences intermolecular interactions and packing | Affects monolayer density and stability |

| Sulfur Atom | Potential secondary interaction with the surface | May provide additional stability or specific orientation |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

Currently, there is a notable absence of established stereoselective synthetic routes for 3-(1,3-oxathian-2-yl)pyridine. The development of such methodologies is a critical first step towards exploring its chiroptical properties and potential applications in asymmetric synthesis and pharmaceuticals. Future research should focus on the following areas:

Enantioselective Synthesis: The creation of chiral catalysts for the asymmetric cyclization of a suitable precursor, such as a pyridyl-substituted hydroxy-thiol, with an appropriate one-carbon electrophile would be a significant advancement. Another promising approach is the use of chiral auxiliaries attached to either the pyridine (B92270) or the thiol precursor to induce stereoselectivity during the formation of the oxathiane ring.

Diastereoselective Synthesis: For derivatives of this compound with multiple stereocenters, the development of diastereoselective synthetic methods will be crucial. This could involve substrate-controlled approaches, where existing stereocenters in the starting materials direct the stereochemical outcome of subsequent reactions.

The successful development of these methodologies would provide access to enantiomerically pure or enriched samples of this compound and its derivatives, enabling a thorough investigation of their stereochemistry-dependent properties.

Exploration of Diverse Chemical Transformations and Derivatizations

The chemical reactivity of this compound is another area ripe for exploration. A systematic study of its chemical transformations would not only expand the library of related compounds but also provide insights into its electronic properties and potential as a synthetic building block. Key areas for future investigation include:

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a target for various reactions. Future studies should investigate N-oxidation, N-alkylation, and the formation of N-ylides. These transformations would modulate the electronic properties of the pyridine ring and could lead to new compounds with interesting biological or material properties.

Electrophilic and Nucleophilic Aromatic Substitution: The pyridine ring can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the 1,3-oxathiane (B1222684) substituent. A comprehensive study of these reactions would map the reactivity of the pyridine ring and provide routes to a wide range of functionalized derivatives.

Transformations of the 1,3-Oxathiane Ring: The 1,3-oxathiane ring offers several avenues for chemical modification. Oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone would introduce new functional groups and alter the stereoelectronic properties of the ring. Furthermore, ring-opening reactions of the oxathiane moiety under various conditions (e.g., acidic, basic, reductive) could provide access to novel acyclic pyridyl-containing compounds.

A detailed exploration of these chemical transformations will be essential for understanding the fundamental reactivity of this compound and for the synthesis of a diverse range of derivatives for further study.

Advanced Spectroscopic and In Situ Mechanistic Investigations

A thorough spectroscopic characterization of this compound is necessary to fully understand its structural and electronic properties. While standard techniques like NMR and mass spectrometry are essential for initial characterization, advanced spectroscopic methods can provide deeper insights. Future research should employ:

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguous assignment of all proton and carbon signals. Nuclear Overhauser Effect (NOE) experiments can provide valuable information about the conformational preferences of the 1,3-oxathiane ring and its spatial relationship to the pyridine ring.

Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra of this compound, aided by computational predictions, will allow for the assignment of its characteristic vibrational modes. This information can be used to study intermolecular interactions and to probe the effects of derivatization on the molecular structure.

In Situ Mechanistic Studies: To gain a deeper understanding of the chemical transformations of this compound, in situ spectroscopic techniques should be employed. For example, time-resolved NMR or stopped-flow UV-Vis spectroscopy could be used to monitor the progress of reactions in real-time, allowing for the identification of reaction intermediates and the elucidation of reaction mechanisms.

These advanced spectroscopic and mechanistic studies will provide a fundamental understanding of the structure, dynamics, and reactivity of this unexplored heterocyclic system.

Integration with Computational Design for Property Prediction

Computational chemistry offers a powerful tool for predicting the properties of new molecules and for guiding experimental research. The integration of computational design with the experimental study of this compound can accelerate the discovery of new applications. Future computational studies should focus on:

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict a range of physicochemical properties, including molecular geometry, electronic structure, dipole moment, and spectroscopic signatures (NMR, IR, UV-Vis). These predictions can be used to validate experimental findings and to provide insights into the structure-property relationships of this class of compounds.

Modeling of Reactivity and Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of the chemical transformations proposed in section 7.2. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility of different reaction pathways and to understand the factors that control selectivity.

In Silico Screening for Biological Activity: Given the prevalence of pyridine-containing compounds in pharmaceuticals, it is worthwhile to explore the potential biological activity of this compound and its derivatives. Molecular docking and other in silico screening methods can be used to predict the binding affinity of these compounds to various biological targets, thereby guiding the selection of candidates for experimental testing.

The synergy between computational and experimental approaches will be crucial for the efficient exploration of the chemical space around this compound and for the identification of promising applications.

Potential in Materials Science beyond Current Applications

The unique combination of a polar pyridine ring and a flexible, sulfur-containing oxathiane ring suggests that this compound could find applications in materials science. While no such applications have been reported to date, several avenues of research are worth pursuing:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for metal ions. Therefore, this compound could be used as a building block for the synthesis of novel coordination polymers and MOFs. The properties of these materials, such as their porosity, catalytic activity, and photophysical properties, could be tuned by varying the metal ion and the substitution pattern on the organic linker.

Organic Electronic Materials: Heterocyclic compounds are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). techbriefs.comopenaccessgovernment.org The electronic properties of this compound could be modulated through derivatization to make it suitable for use as a charge-transporting or light-emitting material.

Fluorescent Sensors: Pyridine derivatives have been shown to act as fluorescent sensors for metal ions and other analytes. The this compound scaffold could be functionalized with fluorophores to create new chemosensors with tailored selectivity and sensitivity.

The exploration of these potential applications in materials science could lead to the development of new functional materials with novel properties and applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(1,3-oxathian-2-yl)pyridine?

The synthesis of this compound typically involves cyclization or coupling strategies. For example, analogous pyridine derivatives are synthesized via diastereoselective methods using methyl esters and aryl/pyridyl substituents under reflux conditions with catalysts like NaOH in dichloromethane . A plausible route for this compound could involve the condensation of pyridine-3-thiol with a 1,3-dihaloalkane precursor, followed by cyclization in the presence of a base. Key steps include optimizing reaction time, temperature, and solvent polarity to favor oxathiane ring formation. Purification often employs column chromatography or recrystallization .

Q. How is the structural characterization of this compound typically performed?

Q. What are the potential research applications of this compound in medicinal chemistry?

Pyridine derivatives are widely explored as bioactive intermediates. The oxathiane moiety may enhance binding to sulfur-containing enzyme pockets (e.g., kinases or oxidoreductases). Such compounds are screened for antiviral, antibacterial, or anticancer activity using in vitro assays (e.g., IC₅₀ determinations). The pyridine core also serves as a ligand in coordination chemistry for catalytic applications .

Advanced Research Questions

Q. What challenges are encountered in achieving stereochemical control during the synthesis of this compound, and how can they be addressed?

Stereochemical control in oxathiane ring formation is complicated by potential epimerization during cyclization. Strategies include:

- Chiral auxiliaries : Temporarily introducing chiral groups to direct ring closure.

- Asymmetric catalysis : Using enantioselective catalysts (e.g., organocatalysts or transition-metal complexes).

- Low-temperature conditions : Minimizing thermal rearrangements during synthesis.

Diastereomeric ratios can be monitored via HPLC or chiral shift reagents in NMR .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound derivatives?

Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Methodologies include:

- DFT calculations : Simulating NMR chemical shifts and comparing them to experimental data.

- Variable-temperature NMR : Identifying dynamic processes affecting peak splitting.

- Cross-validation : Using X-ray structures to anchor computational models. For example, SHELX-refined crystallographic data provides a ground truth for geometry optimization .

Q. What methodologies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

Yield optimization involves systematic screening:

- Catalyst screening : Testing Brønsted/Lewis acids (e.g., AlCl₃, p-TsOH) or organocatalysts.

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance cyclization.

- Microwave-assisted synthesis : Reducing reaction time and improving efficiency.

Post-reaction analysis via TLC or GC-MS helps identify byproducts, guiding iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.